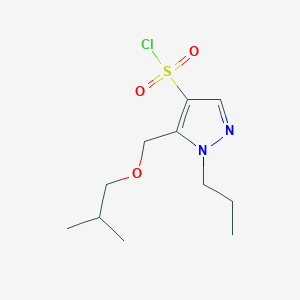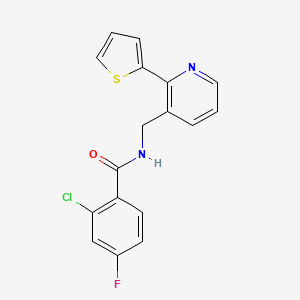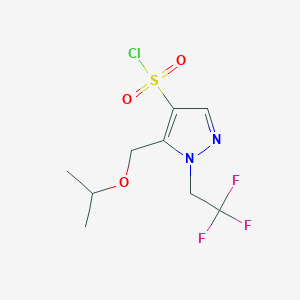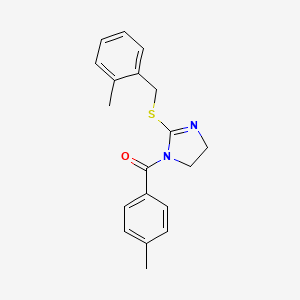
5-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the family of pyrazole sulfonamides. It is widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 5-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in various biochemical pathways. It is also believed to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
5-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various tissues. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is available in large quantities. However, one of the limitations of using this compound is its relatively high cost compared to other reagents.
Orientations Futures
There are several future directions for the use of 5-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new drugs and pharmaceuticals based on the unique properties of this compound. Another direction is the further investigation of its mechanism of action and its potential use in the treatment of various diseases. Additionally, the use of this compound in combination with other drugs or therapies may also be explored in the future.
In conclusion, 5-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a highly useful compound in scientific research due to its unique properties and mechanism of action. Its synthesis method is relatively simple, and it has been extensively used as a reagent in the synthesis of various organic compounds. Its biochemical and physiological effects have been studied extensively, and it has shown promise in the treatment of various diseases. Further research in this area may lead to the development of new drugs and therapies that could have a significant impact on human health.
Méthodes De Synthèse
The synthesis of 5-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves the reaction of 5-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonamide with thionyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is highly pure and stable.
Applications De Recherche Scientifique
5-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the development of new drugs and pharmaceuticals.
Propriétés
IUPAC Name |
5-(2-methylpropoxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-4-5-14-10(8-17-7-9(2)3)11(6-13-14)18(12,15)16/h6,9H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUVIJHSYDOUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)COCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2525591.png)


![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2525599.png)





![N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525608.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)